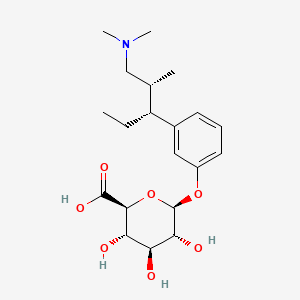
ZINC;2-methoxyethanolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc 2-methoxyethanolate, also known as zinc 2-methoxyethoxide, is an organozinc compound with the chemical formula Zn(C₃H₇O₂)₂. It is a pale yellow liquid that is primarily used in various chemical and industrial applications. This compound is known for its unique properties, including its ability to act as a precursor for zinc oxide and other zinc-containing materials .
Mecanismo De Acción
Target of Action
ZINC;2-methoxyethanolate, as a zinc compound, primarily targets metallothionein (MT) 2A . MT2A is a protein that plays a significant role in the regulation of zinc levels within cells . It is involved in the chelation of zinc, reducing bioavailable zinc levels, which is associated with reduced cell viability and enhanced cell differentiation .
Mode of Action
This compound interacts with its targets by influencing the zinc homeostasis within cells . Overexpression of MT2A, induced by this compound, reduces bioavailable zinc levels . This effect is associated with reduced cell viability and enhanced cell differentiation .
Biochemical Pathways
This compound affects the zinc homeostasis pathway . Zinc is estimated to bind to around 3000 proteins in vivo, representing about 10% of the human proteome . Consequently, zinc assumes a pivotal position during numerous physiological processes, including cell cycle progression, immune functions, meiosis, and many other physiological procedures .
Pharmacokinetics
The pharmacokinetics of zinc, the primary component of this compound, involves absorption and distribution within the body . Zinc is incompletely absorbed from the small bowel, with between 10 and 40% of an ingested dose absorbed . Numerous dietary components can interfere with zinc absorption, particularly phytates and fiber, which bind to zinc, resulting in poorly absorbed zinc complexes .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its influence on zinc homeostasis. It can lead to reduced cell viability and enhanced cell differentiation . Moreover, it can induce chemoresistance to cytotoxic drugs through direct chelation of platinum-containing drugs and indirect action on p53 zinc-dependent activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the environment, such as phytates and fiber, can interfere with the absorption of zinc, affecting the bioavailability of this compound . Additionally, the pH of the environment can influence the oxidation of zinc compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Zinc 2-methoxyethanolate can be synthesized through the reaction of zinc metal or zinc oxide with 2-methoxyethanol. The reaction typically occurs under controlled conditions, often involving heating and the use of inert atmospheres to prevent unwanted side reactions. The general reaction can be represented as:
Zn+2CH3OCH2CH2OH→Zn(C3H7O2)2+H2
Industrial Production Methods
In industrial settings, the production of zinc 2-methoxyethanolate often involves large-scale reactors where zinc metal is reacted with 2-methoxyethanol under controlled temperatures and pressures. The product is then purified through distillation or other separation techniques to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
Zinc 2-methoxyethanolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form zinc oxide.
Hydrolysis: Reacts with water to produce zinc hydroxide and 2-methoxyethanol.
Substitution: Can participate in substitution reactions where the methoxyethanol ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.
Hydrolysis: Occurs readily in the presence of water or moisture.
Substitution: Requires specific ligands and often occurs under controlled conditions with the use of catalysts
Major Products Formed
Zinc Oxide: Formed through oxidation.
Zinc Hydroxide: Formed through hydrolysis.
Various Zinc Complexes: Formed through substitution reactions with different ligands.
Aplicaciones Científicas De Investigación
Zinc 2-methoxyethanolate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of zinc oxide nanoparticles and other zinc-containing compounds.
Biology: Investigated for its potential antimicrobial properties and its role in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, catalysts, and other industrial materials .
Comparación Con Compuestos Similares
Similar Compounds
Zinc Methoxide: Zn(OCH₃)₂
Zinc Isopropoxide: Zn(OCH(CH₃)₂)₂
Zinc tert-Butoxide: Zn(OC(CH₃)₃)₂
Uniqueness
Zinc 2-methoxyethanolate is unique due to its specific ligand, 2-methoxyethanol, which imparts distinct solubility and reactivity characteristics. Compared to other zinc alkoxides, it offers different reactivity patterns and is particularly useful in applications requiring the specific properties of 2-methoxyethanol .
Propiedades
Número CAS |
129918-15-6 |
|---|---|
Fórmula molecular |
C6H16O4Zn |
Peso molecular |
217.6 g/mol |
Nombre IUPAC |
2-methoxyethanol;zinc |
InChI |
InChI=1S/2C3H8O2.Zn/c2*1-5-3-2-4;/h2*4H,2-3H2,1H3; |
Clave InChI |
SZCCOQAZCQRATH-UHFFFAOYSA-N |
SMILES |
COCC[O-].COCC[O-].[Zn+2] |
SMILES canónico |
COCCO.COCCO.[Zn] |
Pictogramas |
Flammable; Irritant; Health Hazard; Environmental Hazard |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


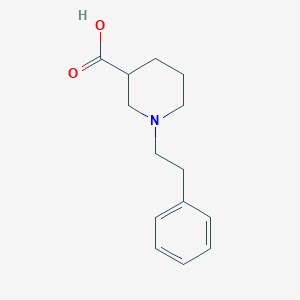

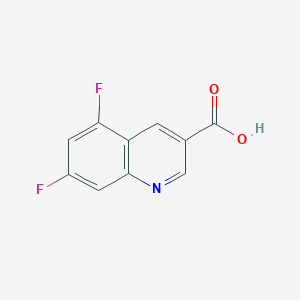


![2-{[Chloro(phenyl)acetyl]amino}benzamide](/img/structure/B3097030.png)
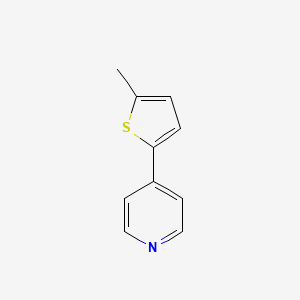
![(3R)-4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-[(4-tert-butylpyridin-2-yl)methyl]-3,3'-spirobi[1,2-dihydroindene]-4-amine](/img/structure/B3097041.png)
![5-methyl-8-(2-morpholinoethyl)-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile](/img/structure/B3097055.png)
![Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3097060.png)
![7-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3097066.png)
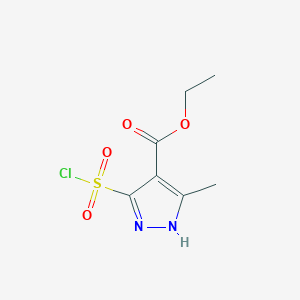
![[1-(3-Aminopropyl)piperidin-4-yl]methanol](/img/structure/B3097100.png)
